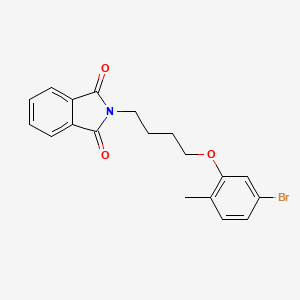
2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and promising applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione with potassium thiocyanate to produce a thiocyanate intermediate, which is then combined with aryl diazonium salts to produce iminothiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as refluxing in IPA:H2O solvent using SiO2-tpy-Nb as a catalyst have been employed to achieve moderate to excellent yields (41–93%) . The use of green and sustainable synthetic approaches is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
科学研究应用
2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
What sets 2-(4-(5-Bromo-2-methylphenoxy)butyl)isoindoline-1,3-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[4-(5-bromo-2-methylphenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-13-8-9-14(20)12-17(13)24-11-5-4-10-21-18(22)15-6-2-3-7-16(15)19(21)23/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWOMSADCMBLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














